Bay-876

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Discovery & Optimization of BAY-876

The journey to BAY-876 began with a high-throughput screen of approximately 3 million compounds [1]. The goal was to find a molecule that could potently inhibit GLUT1 without significantly affecting other crucial glucose transporters like GLUT2, GLUT3, and GLUT4 [1].

- Initial Hit: The screening identified the N-(1H-pyrazol-4-yl)quinoline-4-carboxamides chemical class as a promising starting point [1].

- Lead Optimization: Extensive structure-activity relationship (SAR) explorations were conducted on this chemical scaffold. Through systematic modification, researchers successfully developed compounds with single-digit nanomolar potency against GLUT1 [1].

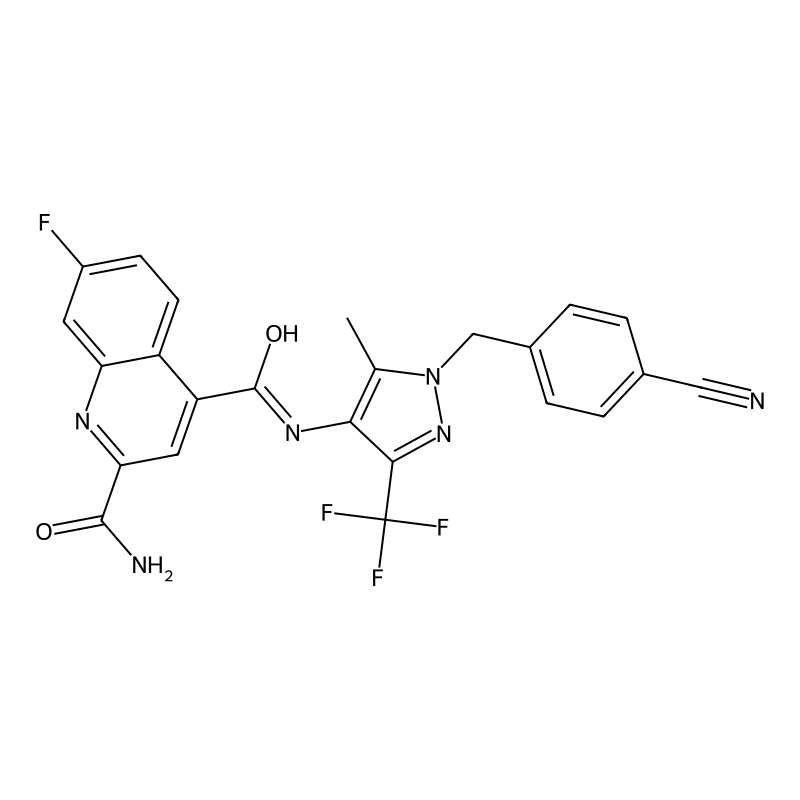

- Final Candidate: The most promising compound emerging from this optimization was This compound (N4-[1-(4-cyanobenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide). It achieved the desired profile with high selectivity (a selectivity factor of >100 against GLUT2, GLUT3, and GLUT4), good metabolic stability in vitro, and high oral bioavailability in vivo [1].

Key Pharmacological Characteristics of this compound

The table below summarizes the core properties that make this compound a valuable research tool and a promising therapeutic candidate.

| Property | Description / Value |

|---|---|

| Molecular Target | Glucose Transporter 1 (GLUT1; SLC2A1) [1] |

| Reported Potency (IC₅₀) | ~2 nM (cell-free system) [2] [1] |

| Key Feature | High selectivity for GLUT1 over GLUT2, GLUT3, and GLUT4 [1] |

| Primary Consequence | Inhibits facilitative glucose uptake, disrupting the first step of glycolysis [3] |

| Downstream Effects | Reduces cancer cell viability, metabolism, and proliferation; induces apoptosis; can enhance efficacy of other anti-cancer agents [3] [4] [5] |

Mechanism of Action and Functional Consequences

The following diagram illustrates the mechanism by which this compound exerts its anti-tumor effects, from initial glucose transport inhibition to downstream metabolic disruptions and cellular outcomes.

This compound mechanism of action from GLUT1 inhibition to anti-tumor effects.

Experimental Evidence and Protocols

Substantial preclinical evidence demonstrates the anti-cancer potential of this compound across various cancer types. Key findings and associated experimental methodologies are summarized below.

| Cancer Type | Key Findings | Experimental Models & Protocols Cited |

|---|

| Head and Neck Squamous Cell Carcinoma (HNSCC) | Induced apoptosis; enhanced anti-cancer effects of bitter taste receptor (T2R) agonists; decreased TNFα-induced IL-8 production [3]. | - Cell Viability: MTS/Proliferation assays.

- Apoptosis: Caspase-3/7 activity measurement.

- Glucose Uptake: FLII12Pglu-700μδ6 biosensor and media glucose measurement.

- Gene/Protein Expression: qPCR, Western Blot, Immunofluorescence [3]. | | Colorectal Cancer (CRC) | Inhibited cell proliferation; induced metabolic changes (enhanced mitochondrial respiration, increased ROS); promoted apoptosis; showed tumor-inhibitory effects in vivo [4] [6]. | - Proliferation: MTS assay and direct cell counting.

- Metabolic Flux Analysis: Extracellular acidification rate (ECAR) and oxygen consumption rate (OCR).

- ROS Measurement: Flow cytometry.

- Xenograft Model: HCT116 cells in mice, this compound dissolved in carboxymethylcellulose [4]. | | Non-Small Cell Lung Cancer (NSCLC) | Sensitized tumor cells to EGFR tyrosine kinase inhibitors (e.g., Osimertinib) by interacting with phosphorylated EGFR and regulating its downstream signaling [5]. | - Protein Interaction: Co-immunoprecipitation (Co-IP), Western Blot.

- Gene Expression: RNA-seq analysis.

- *In Vivo* Efficacy: H1975 xenograft model testing this compound + Osimertinib combination [5]. | | Hepatocellular Carcinoma (HCC) | A novel microcrystalline formulation for intratumoral injection achieved sustained release, inhibiting glucose uptake, proliferation, and epithelial-mesenchymal transition (EMT) [2]. | - Formulation: Microcrystalline this compound in saline with Tween-80 and PEG-400.

- Proliferation: MTT assay.

- Gene Expression: qPCR for EMT markers (E-cadherin, N-cadherin, Vimentin) [2]. |

Research Applications and Considerations

This compound is primarily used as a highly selective tool compound to investigate the biological role of GLUT1 in various physiological and pathological processes. Its applications extend beyond oncology to studies in endothelial cell biology [7] and immunometabolism [8].

For in vivo studies, a microcrystalline formulation of this compound has been developed for direct intratumoral injection. This approach sustains localized drug levels and reduces potential systemic side effects from global GLUT1 inhibition [2].

A crucial finding from immunology research is that while Glut1 inhibition drastically reduces blood monocyte numbers, it may not affect processes like atherosclerosis development due to increased migratory capacity in remaining monocytes. This highlights the importance of understanding cell-type-specific and systemic consequences when targeting core metabolism [8].

References

- 1. Identification and Optimization of the First Highly Selective ... [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Microcrystalline this compound Formulation Achieves ... [pmc.ncbi.nlm.nih.gov]

- 3. GLUT1 inhibitor this compound induces apoptosis and enhances ... [nature.com]

- 4. GLUT1 inhibition by this compound induces metabolic changes and ... [pmc.ncbi.nlm.nih.gov]

- 5. GLUT1 sensitizes tumor cells to EGFR-TKIs by binding with ... [biosignaling.biomedcentral.com]

- 6. GLUT1 inhibition by this compound induces metabolic changes ... [pubmed.ncbi.nlm.nih.gov]

- 7. Role of the GLUT1 Glucose Transporter in Postnatal CNS ... [pmc.ncbi.nlm.nih.gov]

- 8. Glucose metabolism controls monocyte homeostasis and ... [nature.com]

Core SAR and Biological Activity of BAY-876

| SAR & Property | Description | Biological Effect & Experimental Evidence |

|---|---|---|

| Chemical Class | N-(1H-pyrazol-4-yl)quinoline-4-carboxamides [1] | Served as an excellent starting point for extensive SAR exploration and optimization [1]. |

| Potency & Selectivity | Single-digit nanomolar (nM) inhibitor of GLUT1; >100-fold selectivity over GLUT2, GLUT3, and GLUT4 [1] [2] | High selectivity makes it a valuable tool for probing GLUT1-specific biology without confounding effects from other transporters. |

| Key In-Vitro Findings | - Reduces Glucose Uptake [3]

- Induces Apoptosis [4] [3]

- Inhibits Cell Proliferation [4] | - Decreased viability in HNSCC, CRC (HCT116, DLD1, etc.) cells [4] [3].

- Enhanced mitochondrial respiration and ROS leading to cell death in CRC [4]. | | Key In-Vivo Findings | - Oral Bioavailability [1]

- Monotherapy Efficacy [2]

- Combination Therapy Synergy [2] [5] | - Reduced tumor growth in ovarian cancer xenografts [2].

- Synergistic tumor inhibition with mitochondrial complex I inhibitor DBI-1 in CRC [2].

- Sensitized tumor cells to EGFR TKIs (Osimertinib) in lung cancer [5]. |

Detailed Experimental Protocols

The anti-tumor effects of BAY-876 have been validated through various standardized experimental methodologies.

Cell-Based Viability and Proliferation Assays

- MTS Assay: Used to measure cell viability. Cells are seeded in 96-well plates, treated with this compound, and incubated with MTS reagent. Viability is quantified by measuring absorbance at 490nm [4].

- Cell Growth Assay: Cells are cultured in multi-well plates and treated with a range of this compound concentrations for several days. Proliferation is assessed by counting cells after trypsinization using an automated cell counter [4].

- Colony Formation Assay: A low density of cells (500-800 cells/well) is seeded and cultured for 1-2 weeks with drug treatment. Resulting colonies are fixed, stained with crystal violet, and scanned for quantification [5].

Gene and Protein Expression Analysis

- siRNA Knockdown: GLUT1 expression is silenced using specific small interfering RNAs (siRNAs) transfected into cells using reagents like Lipofectamine. Knockdown efficiency is validated via qRT-PCR or Western blot [4].

- Western Blot Analysis: Protein samples are separated by SDS-PAGE, transferred to PVDF membranes, and probed with target-specific primary and secondary antibodies. Protein bands are visualized using ECL reagents and quantified with software like ImageJ [4] [5].

- Co-Immunoprecipitation (Co-IP): Used to investigate protein-protein interactions. Cells are lysed, and the protein of interest is immunoprecipitated with a specific antibody and magnetic beads. The precipitated complexes are then analyzed by Western blot to identify binding partners [5].

In-Vivo Xenograft Models

- Model Establishment: Human cancer cells are injected subcutaneously into immunodeficient mice [4] [2] [5].

- Drug Administration: Once tumors reach a predetermined volume, mice are treated with this compound, often dissolved in carboxymethylcellulose (CMC), via oral gavage. Combination studies involve co-administration with other agents [4] [2].

- Endpoint Analysis: Tumor volume and weight are monitored and compared to control groups to assess the compound's inhibitory effects [2].

Mechanism of Action and Signaling Pathways

The following diagram summarizes the key mechanistic pathways through which this compound exerts its anti-cancer effects.

This compound acts primarily by inhibiting GLUT1, disrupting cancer cell metabolism and inducing cell death, while also showing synergistic effects in combination therapies.

Future Research and Conclusion

This compound has established itself as a powerful tool compound in cancer research, primarily due to its high selectivity for GLUT1. Future research directions may include:

- Broader Combination Screening: Exploring synergies with a wider array of targeted therapies and immunotherapies [2] [5].

- Resistance Mechanisms: Investigating potential resistance pathways to GLUT1 inhibition and strategies to overcome them.

- Therapeutic Window Optimization: Further in-vivo studies are needed to fine-tune dosing regimens that maximize efficacy while minimizing toxicity, as some weight loss was observed in mouse models [2].

References

- 1. Identification and Optimization of the First Highly Selective GLUT1 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diaminobutoxy-substituted Isoflavonoid (DBI-1) Enhances ... [pmc.ncbi.nlm.nih.gov]

- 3. GLUT1 inhibitor this compound induces apoptosis and enhances ... [nature.com]

- 4. GLUT1 inhibition by this compound induces metabolic changes and ... [pmc.ncbi.nlm.nih.gov]

- 5. GLUT1 sensitizes tumor cells to EGFR-TKIs by binding with ... [biosignaling.biomedcentral.com]

Experimental Evidence & Protocols

BAY-876's potency and its functional consequences have been validated in various cancer models. The following table outlines key experimental findings.

| Cancer Type | Experimental Model | Key Findings | Cited Reference |

|---|---|---|---|

| Ovarian Cancer | SKOV-3, OVCAR-3 cells; mouse xenograft | Dose-dependent cell growth inhibition; reduced tumor growth in vivo after oral administration (1.5-4.5 mg/kg/day). | [1] |

| Colorectal Cancer (CRC) | HCT116, DLD1, COLO205, LoVo cells; mouse xenograft | Inhibited cell proliferation; induced metabolic changes, increased ROS, and apoptosis; suppressed tumor growth in vivo. | [2] [3] |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | SCC47, FaDu, SCC90 cells | Decreased glucose uptake and cell viability; induced apoptosis; enhanced effects when combined with other agonists. | [4] |

| Hepatocellular Carcinoma (HCC) | HepG2, MHCC97-H cells | Inhibited glucose uptake and cell proliferation; suppressed epithelial-mesenchymal transition (EMT). | [5] |

Key Experimental Protocols

Researchers have used several standard methodologies to evaluate this compound's effects:

- Cell Viability/Proliferation Assays: MTS [2] and MTT [5] assays are commonly used. Typically, cells are seeded in 96-well plates, treated with a range of this compound concentrations (e.g., 25-75 nM) for 24-72 hours, and viability is measured via spectrophotometry [2] [1] [5].

- Glucose Uptake Measurement: A FRET-based flow cytometry assay using the FLII12Pglu-700μδ6 glucose-sensing biosensor can measure real-time inhibition of glucose uptake in cells treated with this compound [4] [1].

- In Vivo Studies: this compound has shown good oral bioavailability (79-85% in rat and dog models) [6]. In mouse xenograft models, it is typically administered orally, dissolved in a vehicle like carboxymethylcellulose (CMC), at doses ranging from 1.5 to 4.5 mg/kg daily for several weeks [2] [1].

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by directly and selectively inhibiting GLUT1. This inhibition disrupts the first and rate-limiting step of glycolysis in cancer cells, which often overexpress GLUT1 to fuel their high glycolytic rate (the Warburg effect) [2] [7]. The downstream cellular consequences of this inhibition are outlined below.

This compound's mechanism leads to apoptosis via metabolic disruption and oxidative stress.

Key Research Applications and Considerations

- Research Use: this compound is a chemical probe for research use only, to investigate GLUT1 function and cancer metabolism [6] [1] [8].

- Formulation for Testing: this compound is water-insoluble and typically dissolved in DMSO for in vitro studies [6] [5]. For in vivo oral administration, suspensions in vehicles like carboxymethylcellulose (CMC) are used [2] [6].

- Combination Therapy: Evidence suggests this compound can enhance the efficacy of other anti-cancer agents, such as bitter taste receptor (T2R) agonists in HNSCC [4].

References

- 1. This compound | GLUT1 Inhibitor [medchemexpress.com]

- 2. GLUT1 inhibition by this compound induces metabolic changes and ... [pmc.ncbi.nlm.nih.gov]

- 3. GLUT1 inhibition by this compound induces metabolic changes ... [pubmed.ncbi.nlm.nih.gov]

- 4. GLUT1 inhibitor this compound induces apoptosis and enhances ... [nature.com]

- 5. A Novel Microcrystalline this compound Formulation Achieves ... [frontiersin.org]

- 6. This compound | GLUT inhibitor | Mechanism | Concentration [selleckchem.com]

- 7. An appraisal of the current status of inhibition of glucose ... [frontiersin.org]

- 8. BAY 876 | Glucose Transporters [tocris.com]

Mechanism of Action and Oncogenic Role of GLUT1

Many cancer cells exhibit the Warburg effect, a metabolic shift where they rely heavily on aerobic glycolysis for energy, even in oxygen-rich conditions [1] [2]. GLUT1, a facilitative glucose transporter, is often overexpressed in tumors and is the first rate-limiting step in this glycolytic pathway [2] [3].

BAY-876 specifically blocks GLUT1, cutting off the glucose supply that many cancer cells depend on. Beyond its metabolic role, GLUT1 can interact directly with phosphorylated EGFR (p-EGFR) and regulate its downstream signaling, such as the JAK-STAT and AKT-mTOR pathways, which promote tumor progression [4]. The following diagram illustrates how this compound targets this network.

Key Experimental Protocols

To evaluate this compound in a research setting, scientists employ standardized assays to measure its effects on glucose metabolism, cell viability, and tumor growth.

In Vitro Assays

- Glucose Uptake Measurement: Cells are treated with this compound (e.g., 10 nM to 100 µM) for 24 hours. Glucose concentration in the media is measured with a glucose assay kit, or real-time uptake is quantified using a fluorescent glucose analog like FLII12Pglu-700μδ6 [5].

- Glycolysis Rate Assay: Cells are treated with this compound (e.g., 25-75 nM) for 24 hours. The extracellular acidification rate (ECAR), a proxy for glycolytic flux, can be measured using a Seahorse XF Analyzer [3] [6].

- Cell Viability/Proliferation Assays:

- MTS Assay: After treating cells with this compound for 72 hours, MTS reagent is added. The absorbance at 490 nm is measured, which is proportional to the number of viable cells [2].

- Colony Formation Assay: Cells (500-800 cells/well) are seeded and treated with this compound during medium renewal every 3 days for 7-14 days. Resulting colonies are fixed, stained with crystal violet, and counted [4].

In Vivo Models

- Xenograft Mouse Models: Immunodeficient NSG mice are subcutaneously injected with cancer cells (e.g., SKOV-3 ovarian cancer cells). Once tumors are established, this compound is administered daily via oral gavage (e.g., 1.5-4.5 mg/kg in a solution of 0.5% hydroxypropyl methyl cellulose and 0.1% Tween 80). Tumor volume and body weight are monitored throughout the study [7] [3].

- Microcrystalline Formulation for Local Administration: To overcome poor water solubility and systemic side effects, a microcrystalline formulation of this compound has been developed. This allows for direct intra-tumoral injection, enabling sustained drug release and localized anti-tumor activity [8].

Experimental Data and Efficacy Profile

Extensive preclinical studies have characterized the effects of this compound across various cancer types. The table below summarizes key findings on its anti-cancer efficacy.

| Cancer Type | Model System | This compound Treatment | Key Findings | Source |

|---|---|---|---|---|

| Ovarian Cancer | SKOV-3 xenograft mice | 4.5 mg/kg/day, oral, 28 days | 68% reduction in tumor volume; 66% reduction in tumor weight | [7] |

| Colorectal Cancer (CRC) | HCT116, DLD1, etc. cells & xenograft | In vitro & in vivo | Inhibited proliferation; induced mitochondrial respiration, ROS, and apoptosis | [2] |

| Head & Neck SCC (HNSCC) | SCC47, FaDu cells | 10 nM - 100 µM, in vitro | Induced apoptosis; enhanced efficacy of bitter receptor (T2R) agonists | [5] |

| Hepatocellular Carcinoma (HCC) | Microcrystalline formulation, in vivo | Single intra-tumoral injection | Sustained release; inhibited tumor growth & EMT | [8] |

| Non-Small Cell Lung Cancer (NSCLC) | H1975 xenograft mice | In combo with Osimertinib | Sensitized tumor cells to EGFR tyrosine kinase inhibitor | [4] |

Research Implications and Future Directions

This compound has proven to be an invaluable tool compound for basic research, enabling the dissection of GLUT1's specific role in cancer metabolism beyond its glucose-transporting function [4] [3].

Future research is focused on overcoming the challenges of its clinical translation. Key strategies include:

- Developing novel formulations, such as the microcrystalline this compound, to enable localized therapy and reduce systemic exposure [8].

- Exploring rational combination therapies with existing drugs, such as EGFR inhibitors or T2R agonists, to enhance efficacy and overcome drug resistance [5] [4].

References

- 1. Identification and Optimization of the First Highly Selective... [pubmed.ncbi.nlm.nih.gov]

- 2. GLUT1 inhibition by this compound induces metabolic changes and ... [pmc.ncbi.nlm.nih.gov]

- 3. Ovarian Cancer Relies on Glucose Transporter 1 to Fuel ... [mdpi.com]

- 4. GLUT1 sensitizes tumor cells to EGFR-TKIs by binding with ... [biosignaling.biomedcentral.com]

- 5. GLUT1 inhibitor this compound induces apoptosis and enhances ... [nature.com]

- 6. - BAY | GLUT1 (SLC2A1) inhibitor | CAS 1799753-84-6 | Buy... 876 [invivochem.com]

- 7. - BAY | GLUT1 inhibitor | inhibit glycolytic | antitumor | TargetMol 876 [targetmol.com]

- 8. A Novel Microcrystalline this compound Formulation Achieves ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: BAY-876 as a Selective GLUT1 Inhibitor Targeting the Warburg Effect in Cancer

Introduction to the Warburg Effect and Cancer Metabolic Reprogramming

The Warburg effect, first described by Otto Warburg in 1924, represents a fundamental metabolic alteration in cancer cells characterized by aerobic glycolysis – the preference for glycolysis over mitochondrial oxidative phosphorylation for energy production even in the presence of adequate oxygen [1] [2]. This metabolic reprogramming enables cancer cells to meet the dual demands of energy production and biosynthetic precursor generation required for rapid proliferation. The molecular basis of this effect involves upregulation of glucose transporters (particularly GLUT1), increased expression of glycolytic enzymes (HK2, PFK2, PKM2, LDHA), and modulation by key transcription factors including HIF-1α, MYC, and p53 [2]. The Warburg effect provides several advantages to cancer cells: it generates metabolic intermediates for nucleic acids, lipids, and amino acids; creates an acidic microenvironment that promotes invasion; and supports survival under hypoxic conditions common in solid tumors [3] [1].

The central role of GLUT1 (SLC2A1) in driving the Warburg effect makes it an attractive therapeutic target. GLUT1 is frequently overexpressed in diverse malignancies and correlates with poor prognosis in many cancer types [4] [5]. As the primary glucose transporter facilitating the initial rate-limiting step of glycolysis in many cancers, GLUT1 represents a strategic intervention point for disrupting tumor metabolic reprogramming. The development of selective GLUT1 inhibitors has therefore emerged as a promising therapeutic strategy, with BAY-876 representing a breakthrough compound in this category due to its exceptional potency and selectivity profile [4] [5].

This compound: Molecular Properties and Mechanism of Action

This compound (N4-[1-(4-cyanobenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide) is a potent and highly selective small-molecule inhibitor of GLUT1 identified through high-throughput screening of approximately 3 million compounds [5]. Its molecular characteristics include:

High Potency: this compound demonstrates single-digit nanomolar inhibition of GLUT1 (IC~50~ ≈ 0.002 μM), representing a 250-500-fold improvement over earlier generation GLUT1 inhibitors such as STF-31 and WZB117 [4] [5].

Exceptional Selectivity: this compound exhibits a selectivity factor >100 against other glucose transporters including GLUT2, GLUT3, and GLUT4, minimizing off-target effects on normal tissues dependent on these transporters [5].

Favorable Drug Properties: The compound demonstrates ideal metabolic stability profiles and high oral bioavailability in preclinical models, supporting its development as a therapeutic agent [5].

This compound specifically targets the extracellular glucose-binding site of GLUT1, competitively inhibiting glucose uptake and thereby inducing metabolic crisis in cancer cells dependent on glycolysis. The diagram below illustrates this compound's mechanism of action in disrupting the Warburg effect in cancer cells:

This compound competitively inhibits GLUT1-mediated glucose uptake, disrupting glycolysis and inducing apoptosis in cancer cells.

At the cellular level, this compound treatment triggers a cascade of metabolic disturbances including depletion of ATP, increased reactive oxygen species (ROS), and mitochondrial dysfunction, ultimately leading to activation of the intrinsic apoptotic pathway [4] [6] [7]. The compound's exceptional selectivity for GLUT1 over other glucose transporters enables precise targeting of tumors with minimal impact on normal glucose homeostasis, representing a significant advantage over earlier generation inhibitors with broader GLUT inhibition profiles.

Preclinical Evidence of Anti-Cancer Efficacy

In Vitro Anti-Proliferative Effects Across Cancer Types

This compound has demonstrated broad anti-cancer activity against multiple cancer types in preclinical models. The table below summarizes key efficacy data from in vitro studies:

Table 1: In Vitro Anti-Cancer Efficacy of this compound Across Cancer Types

| Cancer Type | Cell Lines Tested | Key Findings | IC₅₀ / Effective Concentration | Reference |

|---|---|---|---|---|

| Head and Neck Squamous Cell Carcinoma (HNSCC) | SCC47, FaDu, RPMI2650, SCC90, SCC152 | Decreased glucose uptake, induced apoptosis, reduced IL-8 production, enhanced T2R agonist effects | 10 nM - 100 µM (dose-dependent) | [4] |

| Colorectal Cancer | HCT116, DLD1, COLO205, LoVo, Caco-2 | Inhibited proliferation, reduced GLUT1 protein, enhanced mitochondrial respiration, increased ROS and apoptosis | Varies by cell line | [6] [7] |

| Ovarian Cancer | SKOV-3, OVCAR-3, HEY, OVCR-429, OVCA-432 | Decreased glycolytic rates and lactate production; no effect on GLUT1-deficient A2780 cells | 25-50 nM (half-maximum suppression) | [5] |

| Clear Cell Renal Cell Carcinoma | 786-O | Cytotoxic effects, enhanced sunitinib efficacy | 53.56 µM (IC₅₀ after 96h) | [8] |

The consistent anti-proliferative effects across diverse cancer types highlight the broad therapeutic potential of GLUT1 inhibition in malignancies dependent on the Warburg effect. Notably, the differential sensitivity between cancer types reflects variable dependence on GLUT1-mediated glucose uptake, with certain cancers exhibiting exquisite sensitivity to nanomolar concentrations of this compound.

In Vivo Efficacy and Tolerability

The anti-tumor efficacy of this compound has been validated in multiple xenograft models, demonstrating significant tumor growth inhibition with favorable tolerability profiles:

Table 2: In Vivo Anti-Cancer Efficacy of this compound in Preclinical Models

| Cancer Model | Dosing Regimen | Treatment Duration | Efficacy Outcomes | Tolerability | Reference |

|---|---|---|---|---|---|

| Ovarian Cancer Cell Line Xenografts | Not specified | Not specified | Potent inhibition of tumor growth | No significant toxicity reported | [5] |

| Ovarian Cancer Patient-Derived Xenografts (PDX) | Not specified | Not specified | Significant tumor growth inhibition | Well tolerated | [5] |

| Colorectal Cancer Xenograft (HCT116) | Not specified | Not specified | Significant tumor growth inhibition with GLUT1 suppression | Well tolerated | [6] [7] |

The consistent demonstration of efficacy in both cell line-derived xenografts and patient-derived xenograft models strengthens the translational potential of this compound, as PDX models typically better recapitulate the heterogeneity and therapeutic responses of human tumors.

Experimental Protocols and Methodologies

Standardized In Vitro Assessment Protocols

For researchers investigating this compound, the following standardized protocols can ensure consistent and reproducible assessment of anti-cancer effects:

Cell Viability Assessment (MTS/CCK-8 Assay)

- Procedure: Seed cells in 96-well plates (5,000 cells/well), incubate for 24h, then treat with this compound (typically 10 nM - 100 µM range) for 24-96h. Add MTS/CCK-8 reagent (20 µL), incubate 2-4h at 37°C, and measure absorbance at 490nm [7] [8].

- Data Analysis: Calculate IC~50~ values using non-linear regression analysis of dose-response curves normalized to DMSO-treated controls.

Glucose Uptake Measurement

- Option 1 (Media Glucose): Measure glucose depletion from culture media over 24h using glucose assay kits following this compound treatment [4].

- Option 2 (Real-time Biosensor): Use FLII~12~Pglu-700μ~6~ glucose-sensing biosensor for real-time glucose uptake monitoring via live-cell imaging during this compound treatment [4].

Apoptosis Analysis

The experimental workflow diagram below outlines the key steps for evaluating this compound efficacy in preclinical cancer models:

Comprehensive experimental workflow for evaluating this compound efficacy in preclinical cancer models.

In Vivo Evaluation in Xenograft Models

For in vivo assessment of this compound efficacy, the following approach is recommended:

Model Establishment: Subcutaneously implant cancer cells (1-5×10^6^) or patient-derived tumor fragments into immunodeficient mice (typically NSG or nude strains) [6] [5].

Treatment Initiation: When tumors reach 100-200 mm³, randomize animals into treatment groups (n=6-8). Administer this compound dissolved in carboxymethylcellulose vehicle via oral gavage [6] [7].

Dosing Strategy: Implement a stepwise dosing approach starting at 5 mg/kg daily, with escalation to 10-20 mg/kg based on tolerability. Include vehicle control and positive control groups [5].

Endpoint Analysis: Monitor tumor volumes 2-3 times weekly, with terminal collection for immunohistochemical analysis of GLUT1, Ki-67, and cleaved caspase-3 [6] [5].

Combination Therapy Strategies

The therapeutic efficacy of this compound can be significantly enhanced through rational combination strategies:

Synergy with Bitter Taste Receptor (T2R) Agonists: In HNSCC models, low concentrations of this compound combined with T2R agonists demonstrated enhanced apoptosis through dual targeting of mitochondrial function and glucose metabolism [4]. This combination induced mitochondrial Ca²⁺ overload and depolarization while simultaneously limiting glycolytic ATP production.

Potentiation of Targeted Therapies: In clear cell renal cell carcinoma, this compound significantly enhanced the cytotoxicity of the multi-targeted tyrosine kinase inhibitor sunitinib, potentially overcoming therapeutic resistance [8].

Metabolic Synergy: Combining this compound with other metabolic inhibitors targeting complementary pathways (e.g., glutaminase inhibitors, mitochondrial complex inhibitors) may create synthetic lethality in tumors with metabolic dependencies.

The diagram below illustrates key synergistic interactions between this compound and combination agents:

This compound exhibits synergistic anti-cancer effects when combined with T2R agonists, targeted therapies, and other metabolic inhibitors.

Potential Resistance Mechanisms and Mitigation Strategies

Despite its potent anti-cancer effects, several potential resistance mechanisms may limit this compound efficacy:

Compensatory Upregulation of Alternative Glucose Transporters: Cancer cells may upregulate other GLUT family members (e.g., GLUT3, GLUT4) to maintain glucose uptake despite GLUT1 inhibition. Combination with broader-spectrum GLUT inhibitors or dual targeting of glycolytic enzymes may overcome this adaptation [5].

Metabolic Plasticity to Alternative Fuel Sources: Tumors may shift toward utilizing glutamine, fatty acids, or other nutrients to bypass glucose dependency. Dual targeting of complementary metabolic pathways represents a rational strategy to address this resistance mechanism [3] [2].

Activation of Pro-Survival Signaling Pathways: Stress from metabolic inhibition may trigger adaptive activation of PI3K/AKT, MAPK, or autophagy pathways. Combination with targeted inhibitors of these resistance pathways may enhance this compound efficacy [4].

Tumor Microenvironment Protection: The heterogeneous tumor microenvironment may create sanctuary sites with differential nutrient availability and drug penetration. Strategies to normalize tumor vasculature or modulate microenvironmental pH may improve this compound access to all tumor regions.

Conclusion and Future Directions

This compound represents a significant advancement in targeting cancer metabolism through highly specific inhibition of GLUT1, demonstrating compelling preclinical efficacy across diverse cancer types. Its ability to selectively disrupt the Warburg effect while sparing normal tissues expressing alternative glucose transporters provides a favorable therapeutic window. The compound's nanomolar potency, exceptional selectivity, and proven in vivo activity position it as a promising candidate for clinical translation.

Key research priorities for advancing this compound development include:

Biomarker Development: Identification of predictive biomarkers (e.g., GLUT1 expression levels, tumor glycolytic dependency, specific mutational profiles) to enable patient stratification.

Combination Optimization: Systematic evaluation of rational combination partners across cancer types to maximize therapeutic efficacy and overcome resistance.

Translational Studies: Comprehensive toxicology and pharmacokinetic profiling to establish optimal dosing regimens for clinical trials.

Microenvironment Interactions: Investigation of how tumor stroma and immune cells influence and respond to GLUT1 inhibition.

The strategic targeting of the Warburg effect through GLUT1 inhibition with this compound represents a promising approach to disrupt cancer metabolic dependencies. With ongoing research efforts addressing the current challenges, this compound holds significant potential to advance as a novel therapeutic agent in the oncology landscape, particularly for tumors demonstrating high glycolytic dependence and GLUT1 overexpression.

References

- 1. Warburg Effect Signaling Pathway [creative-diagnostics.com]

- 2. Metabolic Pathways of the Warburg Effect in Health and Disease [pmc.ncbi.nlm.nih.gov]

- 3. Warburg Effect [cellsignal.com]

- 4. GLUT1 inhibitor this compound induces apoptosis and enhances ... [nature.com]

- 5. Ovarian Cancer Relies on Glucose Transporter 1 to Fuel ... [mdpi.com]

- 6. GLUT1 inhibition by this compound induces metabolic changes ... [pubmed.ncbi.nlm.nih.gov]

- 7. GLUT1 inhibition by BAY - 876 induces metabolic changes and cell... [bmccancer.biomedcentral.com]

- 8. Exploring the anticancer potential of hydrogen sulfide and BAY ‑ 876 on... [spandidos-publications.com]

Physical & Chemical Properties of BAY-876

| Property | Value |

|---|---|

| CAS Number | 1799753-84-6 [1] [2] [3] |

| Molecular Formula | C₂₄H₁₆F₄N₆O₂ [1] [4] |

| Molecular Weight | 496.42 g/mol [2] [4] |

| Purity | ≥ 98% [1] [3] |

| Appearance | Solid, White to off-white powder [4] |

Solubility Data & Solution Preparation

| Solvent | Solubility | Notes / Preparation Method |

|---|---|---|

| DMSO | 257.5 mg/mL (518.71 mM) [4] | Recommended for preparing high-concentration stock solutions. Sonication is recommended to aid dissolution [4]. |

| Ethanol | 3 mg/mL (6.04 mM) [4] | Sonication is recommended [4]. |

| Water | < 1 mg/mL (insoluble or slightly soluble) [4] | Not suitable for direct dissolution. |

For laboratory experiments, BAY-876 is typically prepared as a high-concentration stock solution in DMSO, which can then be diluted into aqueous buffers or culture media. The final DMSO concentration in cell-based assays should be kept low (commonly below 0.1-0.5%) to avoid cytotoxicity [5].

Experimental Context from Research Studies

This compound is a potent and highly selective inhibitor of the Glucose Transporter 1 (GLUT1), with an IC₅₀ of 2 nM [1] [2] [3]. Its ability to dissolve in DMSO is central to its use in research, as illustrated by these common experimental protocols:

- In vitro cell culture: Studies on colorectal cancer, head and neck squamous carcinoma, and lung cancer cells typically dissolve this compound in DMSO first, then dilute it into the culture medium for treatment. The final DMSO concentration is kept low (e.g., 0.1% or less) to avoid solvent toxicity [6] [7] [5].

- In vivo administration: For animal studies, such as research in mouse xenograft models, this compound is often prepared as a suspension for oral gavage using vehicles like 0.5% carboxymethylcellulose (CMC) [6] or 0.5% hydroxypropyl methyl cellulose with 0.1% Tween 80 [4], rather than being administered in a DMSO-based solution.

The diagram below outlines a general experimental workflow for using this compound in cell-based assays, based on the methodologies described in the research [6] [7] [5].

Key Handling Information

- Storage: It is recommended to store the this compound powder at -20°C for long-term stability (e.g., 3 years). Stock solutions in DMSO are typically stable at -80°C for about one year [4].

- Solubilization: If the powder or solution does not dissolve easily during preparation, brief sonication (using a water bath sonicator) is an effective method to help it fully dissolve [4].

References

- 1. - BAY | GLUT1 inhibitor | Axon 2660 | Axon Medchem 876 [axonmedchem.com]

- 2. This compound | GLUT1 Inhibitor [medchemexpress.com]

- 3. - BAY | GLUT1 (SLC2A1) inhibitor | CAS 1799753-84-6 | Buy... 876 [invivochem.com]

- 4. - BAY | GLUT1 inhibitor | inhibit glycolytic | antitumor | TargetMol 876 [targetmol.com]

- 5. GLUT1 sensitizes tumor cells to EGFR-TKIs by binding with ... [biosignaling.biomedcentral.com]

- 6. GLUT1 inhibition by this compound induces metabolic changes and ... [pmc.ncbi.nlm.nih.gov]

- 7. GLUT1 inhibitor this compound induces apoptosis and enhances ... [nature.com]

Cellular & Molecular Consequences

The inhibition of GLUT1 by BAY-876 triggers a cascade of downstream cellular events that collectively impair cancer cell survival and proliferation, as illustrated in the following pathway and described thereafter.

This compound mechanism of action and downstream consequences on cancer cell survival.

The key downstream consequences include:

- Metabolic Crisis and Bioenergetic Stress: By blocking glucose, this compound directly reduces the flux through the glycolytic pathway, leading to a drop in ATP production and a shortage of essential biosynthetic precursors, such as ribose for nucleotides, glycerol for lipids, and serine for amino acids and glutathione synthesis [1] [2].

- Induction of Oxidative Stress and Apoptosis: In some cancer models, the metabolic blockade forces a compensatory increase in mitochondrial oxidative phosphorylation (OXPHOS). This shift can lead to an overproduction of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses and triggering mitochondrial-mediated apoptosis [1].

- Non-Metabolic Signaling Interference: Emerging evidence indicates that GLUT1 has signaling functions beyond transport. In lung adenocarcinoma, GLUT1 binds to phosphorylated EGFR (primarily at the Y1068 site) within its extracellular transmembrane region. This interaction stabilizes EGFR and enhances its downstream oncogenic signaling (e.g., JAK-STAT, RAS-RAF, AKT-mTOR). This compound disrupts this GLUT1-EGFR axis, sensitizing tumor cells to EGFR tyrosine kinase inhibitors like Osimertinib [3].

- Inhibition of Proliferation and Metastasis: The collective impact of metabolic and signaling disruption is a potent inhibition of cancer cell proliferation. Furthermore, this compound has been shown to inhibit the expression of epithelial-mesenchymal transition (EMT)-related factors, thereby reducing the metastatic potential of cancer cells [4].

Experimental Evidence & Protocols

The efficacy of this compound has been validated across diverse cancer types, both in vitro and in vivo. Key experimental findings and methodologies are summarized below.

| Cancer Type | Model System | Key Findings | Reference |

|---|---|---|---|

| Hepatocellular Carcinoma (HCC) | In vivo tumor models; Microcrystalline formulation | Sustained-release injection inhibited glucose uptake, cell proliferation, and EMT. | [4] |

| Head & Neck Squamous Cell Carcinoma (HNSCC) | HNSCC cell lines (SCC47, FaDu, etc.) | Induced apoptosis; enhanced efficacy of bitter receptor (T2R) agonists. | [5] |

| Colorectal Cancer (CRC) | CRC cell lines (HCT116, DLD1, etc.); Mouse xenograft | Inhibited proliferation, increased mitochondrial ROS and apoptosis. | [1] |

| Lung Adenocarcinoma | NSCLC cell lines (H1975, etc.); Xenograft models | Sensitized tumors to EGFR-TKIs (Osimertinib) by disrupting GLUT1-EGFR interaction. | [3] |

| Clear Cell Renal Cell Carcinoma (ccRCC) | 786-O cell line | Showed cytotoxic effect and enhanced efficacy of sunitinib. | [6] |

| Breast Cancer | MDA-MB-231, 4T1 cell lines | Potently inhibited glycolysis; synergy with mitochondrial-targeting agents. | [7] |

Key Experimental Protocols

1. In Vitro Glucose Uptake Assay

- Principle: Measure the intracellular accumulation of a fluorescent glucose analog (e.g., 2-NBDG) or the depletion of glucose from the culture medium.

- Protocol: Cells are seeded in multi-well plates and pre-treated with this compound for a set time (e.g., 2-24 hours). For 2-NBDG, cells are incubated with the probe in glucose-free media, then washed and analyzed via flow cytometry or fluorescence microscopy. Alternatively, glucose concentration in the media can be measured using a colorimetric or electrochemical assay over time [5].

2. Cell Viability and Proliferation Assays

- Common Methods: MTT, MTS, or Cell Counting Kit-8 (CCK-8) assays.

- Protocol: Cells are treated with a concentration gradient of this compound (e.g., 1 nM to 100 µM) for 24-96 hours. The tetrazolium dye is added, and after incubation, absorbance is measured at 490 nm. Viability is calculated relative to DMSO-treated controls. For long-term proliferation, colony formation assays are used, where a small number of cells are treated for 7-14 days, then fixed, stained (e.g., crystal violet), and colonies are counted [3] [1] [6].

3. In Vivo Efficacy Studies

- Model: Typically mouse xenograft models, where human cancer cells are implanted subcutaneously.

- Dosing: Once tumors are established, this compound is administered. Common routes and formulations include:

- Endpoint: Tumor volume is monitored and compared to vehicle-control groups. Excised tumors can be analyzed via western blot (for GLUT1, cleaved caspase-3, etc.) and immunohistochemistry [4] [3] [1].

Research Applications & Considerations

This compound serves as an excellent chemical probe for investigating GLUT1-dependent biological processes. Its main research applications and limitations are:

Key Applications:

- Validating GLUT1 as a therapeutic target in specific cancer types.

- Studying cancer metabolism, glucose dependency, and the Warburg effect.

- Exploring non-canonical, transport-independent roles of GLUT1 (e.g., in EGFR signaling).

- Developing combination therapies with other metabolic inhibitors (e.g., mitochondrial agents) or targeted drugs (e.g., EGFR-TKIs) [3] [7].

Limitations and Future Directions:

- Drug Formulation: Its inherent water insolubility poses a challenge for in vivo delivery, driving the development of novel formulations like microcrystalline suspensions for intratumoral delivery or nanocarriers to improve bioavailability and targeting [4] [2].

- Therapeutic Windows: Systemic inhibition of GLUT1 could potentially interfere with glucose metabolism in normal tissues, such as erythrocytes and the blood-brain barrier, which also rely on this transporter. This underscores the need for targeted delivery systems [4].

References

- 1. GLUT1 inhibition by BAY - 876 induces metabolic changes and cell... [bmccancer.biomedcentral.com]

- 2. Harnessing glucose metabolism with nanomedicine for ... [thno.org]

- 3. GLUT1 sensitizes tumor cells to EGFR-TKIs by binding with ... [biosignaling.biomedcentral.com]

- 4. A Novel Microcrystalline BAY - 876 Formulation Achieves Long-Acting... [pmc.ncbi.nlm.nih.gov]

- 5. GLUT1 inhibitor BAY - 876 induces apoptosis and enhances anti-cancer... [nature.com]

- 6. Exploring the anticancer potential of hydrogen sulfide and BAY ‑ 876 on... [spandidos-publications.com]

- 7. Exploring the impact of mitochondrial-targeting anthelmintic agents with... [link.springer.com]

- 8. This compound | GLUT inhibitor | Mechanism | Concentration [selleckchem.com]

BAY-876 purchase research chemical

Core Compound Profile

The table below summarizes the key technical data for the GLUT1 inhibitor BAY-876.

| Property | Description |

|---|---|

| IUPAC Name | N4-[1-[(4-Cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-quinolinedicarboxamide [1] |

| Molecular Weight | 496.42 g/mol [1] [2] [3] |

| CAS Number | 1799753-84-6 [1] [4] [5] |

| Solubility | Soluble in DMSO (e.g., 100 mM) [1] [2] [5] |

| Storage | -20°C (stable for years as supplied; DMSO solutions stable for months at -20°C) [5] [3] |

| Biological Activity | Potent, selective, orally active, and cell-permeable GLUT1 inhibitor [1] [4] |

Mechanism of Action & Selectivity

This compound is a highly selective, competitive inhibitor that targets the first step in glycolysis: the transport of glucose into the cell.

- Primary Target & Potency: this compound potently inhibits Glucose Transporter 1 (GLUT1), which is frequently overexpressed in many cancers to fuel their high glycolytic rate (the Warburg effect). Its reported IC50 value for GLUT1 is 2 nM [1] [4] [2].

- Selectivity Profile: It demonstrates excellent selectivity for GLUT1 over other closely related transporters, making it a superior chemical probe. The following table compares its potency against different GLUT isoforms [1] [4]:

| GLUT Isoform | IC50 Value | Selectivity vs. GLUT1 |

|---|---|---|

| GLUT1 (SLC2A1) | 2 nM | - |

| GLUT4 (SLC2A4) | 0.29 µM | > 130-fold |

| GLUT3 (SLC2A3) | 1.67 µM | > 800-fold |

| GLUT2 (SLC2A2) | 10.08 µM | > 5000-fold |

The diagram below illustrates the core mechanism of action of this compound and its downstream cellular consequences in a cancer cell.

Experimental Evidence & Protocols

Recent studies have elucidated the anti-cancer effects of this compound across various cancer types, providing robust experimental protocols.

Colorectal Cancer (CRC) Models (2025)

A 2025 study investigated the effects of this compound on five human CRC cell lines (HCT116, DLD1, COLO205, LoVo, and Caco-2) and in a mouse xenograft model [6].

- In Vitro Protocol:

- Cell Lines: HCT116, DLD1, COLO205, LoVo, Caco-2.

- Viability Assay: Cells were seeded in 96-well plates and treated with a range of this compound concentrations. After 24 hours, cell viability was measured using an MTS assay [6].

- Proliferation Assay: For growth curves, cells were cultured in 6-well plates and treated with this compound for three days, after which they were counted with an automated cell counter [6].

- Key Findings:

- This compound treatment inhibited cell proliferation across multiple CRC lines.

- It induced a metabolic shift, enhancing mitochondrial respiration. This led to increased reactive oxygen species (ROS) and elevated apoptosis rates [6].

- In Vivo Protocol:

- A mouse xenograft model was established using HCT116 cells.

- This compound was dissolved in carboxymethylcellulose (CMC) for in vivo administration.

- The study reported clear tumor-inhibitory effects in the treated groups [6].

Head and Neck Squamous Cell Carcinoma (HNSCC) Models (2024)

A 2024 study explored this compound as a single agent and in combination therapy for HNSCC [7].

- Glucose Uptake Assay:

- Method: Used a fluorescent glucose biosensor (FLII12Pglu-700u,δ6) for real-time live-cell imaging.

- Procedure: HNSCC cells were treated with this compound (10 nM to 100 µM). The biosensor confirmed that this compound significantly blocked glucose uptake after the addition of 25 mM glucose to the media [7].

- Combination Therapy:

- Strategy: Co-treatment of this compound with bitter taste receptor (T2R) agonists.

- Result: The combination of low-concentration this compound and T2R agonists showed enhanced apoptotic effects, suggesting a promising synergistic strategy to overcome tumor resistance [7].

Novel Delivery System for Immunotherapy (2025)

A 2025 study designed an advanced delivery system to improve the targeting and efficacy of this compound [8].

- Experimental Approach:

- Vehicle: Loaded this compound into extracellular vesicles derived from cancer-associated fibroblasts (CAF-derived EVs, or cEVs).

- Targeting: These cEVs specifically deliver this compound to GLUT1-high CAFs and tumor cells.

- Key Outcome: The cEV-BAY-876 complex successfully reversed the immunosuppressive tumor microenvironment, decreased tissue stiffness, and enhanced the infiltration of cancer-fighting CD8+ T cells. When combined with an anti-PD-L1 antibody, it exerted strong synergistic anti-cancer effects [8].

Purchasing Information for Research

This compound is sold for research use only. The following suppliers are reputable sources, but you must contact them directly for current pricing and availability.

| Supplier | Catalog Number Example | Notes |

|---|---|---|

| Tocris Bioscience [1] | 6199 | Provides detailed solubility data, references, and technical resources. |

| MedChemExpress (MCE) [4] | HY-100017 | Offers various package sizes (e.g., 5 mg, 10 mg, 25 mg). |

| Selleck Chemicals [2] | S8372 | Lists in vivo formulation guides (e.g., in CMC-Na or corn oil). |

| Cayman Chemical [9] | 19961 | A well-established supplier of biochemicals. |

| Focus Biomolecules [5] | 10-4708 | Summarizes key application areas and references. |

References

- 1. BAY 876 | Glucose Transporters [tocris.com]

- 2. This compound | GLUT inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. This compound - MedChem Express [bioscience.co.uk]

- 4. This compound | GLUT1 Inhibitor [medchemexpress.com]

- 5. This compound | GLUT1 inhibitor [focusbiomolecules.com]

- 6. GLUT1 inhibition by this compound induces metabolic changes and ... [pmc.ncbi.nlm.nih.gov]

- 7. GLUT1 inhibitor this compound induces apoptosis and enhances ... [nature.com]

- 8. Cancer-associated fibroblast-derived extracellular vesicles ... [sciencedirect.com]

- 9. This compound (CAS Number: 1799753-84-6) [caymanchem.com]

BAY-876 In Vitro Cell Proliferation Assay Protocol

This protocol synthesizes methodologies from recent investigations into the GLUT1 inhibitor BAY-876 across various cancer cell lines [1] [2] [3].

Key Materials and Reagents

- This compound: A potent and selective GLUT1 inhibitor (IC₅₀ = 2 nM in cell-free assays) [4].

- Cell Lines: The following human cancer cell lines have been validated in recent studies:

- This compound Stock Solution: Prepare a concentrated stock solution in DMSO at 10-100 mM. Aliquot and store at -20°C or -80°C [1] [4].

- Cell Culture Medium: Appropriate medium for your cell line (e.g., DMEM or RPMI-1640) supplemented with 10% FBS [1].

- Assay Kits:

Preparation of this compound Working Concentrations

This compound is typically used in a range from low nanomolar to low micromolar concentrations. The table below summarizes effective concentrations from recent literature.

| Cell Line / Cancer Type | Assay Type | Effective Concentration Range (Incubation Time) | Key Findings / IC₅₀ | PMID / Citation |

|---|---|---|---|---|

| Ovarian Cancer (SKOV-3, OVCAR-3) | Glycolytic Rate & Lactate Production | 25 - 50 nM (half-maximum suppression) | 24 h | Direct inhibition of glycolysis [3] |

| Colorectal Cancer (HCT116, DLD1, etc.) | MTS Proliferation Assay | Various concentrations | 24 h | Inhibition of cell proliferation [1] |

| HNSCC (SCC47) | Glucose Uptake & Viability | 10 nM - 100 µM | 24 h | Inhibited glucose uptake; induced apoptosis [2] |

| General Reference | Cell-free / Glucose Uptake | IC₅₀ = 2 nM | N/A | >100-fold selectivity for GLUT1 over GLUT2/3/4 [4] |

To prepare working concentrations for a 96-well plate:

- Thaw the DMSO stock solution on ice.

- Serially dilute this compound in complete cell culture medium to achieve your desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).

- Ensure the final concentration of DMSO is the same in all wells (typically ≤0.1%), including the vehicle control [1].

Step-by-Step Experimental Procedure

Detailed Steps:

- Cell Seeding: Seed cells in a 96-well plate at a density of ~5,000 cells per well in 100 µL of complete medium. Allow cells to adhere by incubating the plate for 24 hours at 37°C in a 5% CO₂ atmosphere [1].

- Drug Treatment: After 24 hours, carefully remove the medium from each well and replace it with 100 µL of fresh medium containing your pre-diluted concentrations of this compound or the vehicle control (DMSO). Include a blank control (medium only) for background subtraction.

- Incubation: Incubate the plate for the desired treatment duration (e.g., 24 to 72 hours) [1] [7].

- Viability Measurement (MTS Assay):

- Add 20 µL of MTS reagent directly to each well.

- Incubate the plate for 2 hours at 37°C [1].

- Measure the absorbance at 490 nm using a microplate spectrophotometer.

- Data Analysis:

- Subtract the average absorbance of the blank control wells from all other readings.

- Calculate cell viability as a percentage relative to the vehicle control (DMSO, set to 100%).

- Plot dose-response curves and calculate IC₅₀ values using appropriate statistical software (e.g., GraphPad Prism).

Mechanistic Insights and Complementary Assays

This compound's anti-proliferative effect is primarily mediated through the inhibition of glucose uptake, leading to metabolic stress and apoptosis. The diagram below illustrates this mechanism and suggests complementary assays to validate your findings.

To thoroughly investigate this compound's effects, consider these additional assays:

- Glucose Uptake Measurement: Confirm target engagement using fluorescent glucose analogs like 2-NBDG or the biosensor FLII12Pglu-700μδ6 [2]. Note: Some studies suggest 2-NBDG uptake may not always be GLUT1-specific, so results should be interpreted with caution and validated with other methods [6].

- Apoptosis Assays: Use caspase-3/7 activation assays or Annexin V staining to quantify apoptosis induction [1] [2].

- Reactive Oxygen Species (ROS) Detection: Use fluorescent probes like DCFDA to measure increased ROS levels, a key consequence of the metabolic shift [1].

- Metabolic Flux Analysis: Utilize a Seahorse XF Analyzer to directly measure the extracellular acidification rate (ECAR, glycolysis) and oxygen consumption rate (OCR, mitochondrial respiration) [8].

Key Considerations for Your Experiment

- Cell Line Validation: Confirm GLUT1 expression in your chosen cell line via Western blot, as sensitivity to this compound is GLUT1-dependent (e.g., A2780 ovarian cancer cells with impaired GLUT1 function are resistant) [3].

- Combination Studies: this compound shows enhanced efficacy when combined with other agents, such as mitochondrial inhibitors or bitter taste receptor agonists, offering a promising research avenue [2] [8] [7].

- Data Interpretation: Reduced proliferation in an MTS assay can result from both cytostatic (growth arrest) and cytotoxic (cell death) effects. The apoptosis and mechanistic assays listed above are crucial to distinguish between these.

I hope this detailed protocol provides a strong foundation for your research on this compound. Should you require further clarification on any of these steps, please feel free to ask.

References

- 1. GLUT1 inhibition by this compound induces metabolic changes and ... [pmc.ncbi.nlm.nih.gov]

- 2. GLUT1 inhibitor this compound induces apoptosis and enhances ... [nature.com]

- 3. Ovarian Cancer Relies on Glucose Transporter 1 to Fuel ... [mdpi.com]

- 4. This compound | GLUT inhibitor | Mechanism | Concentration [selleckchem.com]

- 5. A Novel Microcrystalline this compound Formulation Achieves ... [pmc.ncbi.nlm.nih.gov]

- 6. Cellular binding and uptake of fluorescent glucose analogs 2 ... [pmc.ncbi.nlm.nih.gov]

- 7. Diaminobutoxy-substituted Isoflavonoid (DBI-1) Enhances the ... [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring the impact of mitochondrial-targeting anthelmintic ... [bmccancer.biomedcentral.com]

BAY-876 glucose uptake assay method

Introduction to BAY-876 and GLUT1

This compound is a potent, selective, and orally active inhibitor of Glucose Transporter 1 (GLUT1) with a reported IC₅₀ of 2 nM [1] [2]. It demonstrates high selectivity, being over 130-fold more selective for GLUT1 than for other isoforms like GLUT2, GLUT3, and GLUT4 [1] [2]. GLUT1 is frequently overexpressed in various cancers to fuel the heightened glycolytic metabolism known as the Warburg effect [3] [4]. Inhibiting GLUT1 with this compound has shown promising anti-tumor effects in models of ovarian, colorectal, head and neck squamous cell carcinoma (HNSCC), and lung cancers [3] [5] [4].

Key Quantitative Data on this compound

The table below summarizes the primary biochemical and cellular data for this compound:

| Parameter | Value / Description | Reference |

|---|---|---|

| IC₅₀ for GLUT1 | 2 nM | [1] [2] |

| Selectivity (GLUT1 vs. others) | >130-fold selective over GLUT2, GLUT3, GLUT4 | [1] [2] |

| IC₅₀ for other GLUTs | GLUT2: 10.08 μM; GLUT3: 1.67 μM; GLUT4: 0.29 μM | [1] |

| In Vitro Anti-Proliferative Effect (Ovarian Cancer) | 25-75 nM (dose-dependent decrease in SKOV-3, OVCAR-3 cell numbers) | [1] [4] |

| In Vivo Efficacy (Ovarian Cancer Xenograft) | 1.5 - 4.5 mg/kg/day (oral, dose-dependent tumor growth inhibition) | [1] [2] |

| Solubility (DMSO) | ~257.5 mg/mL (518.71 mM) | [2] |

Detailed Experimental Protocols

Here are detailed methodologies for key experiments using this compound, as cited in the literature.

Glucose Uptake Assay

This protocol is adapted from studies on HNSCC cells [5].

- Principle: Direct measurement of glucose concentration remaining in the cell culture media over time.

- Materials:

- Cell Lines: SCC47, RPMI2650 (or other cancer cells of interest).

- Reagents: this compound (dissolved in DMSO), culture media (e.g., DMEM), glucose assay kit.

- Equipment: Microplate reader.

- Procedure:

- Cell Seeding: Seed cells in an appropriate multi-well plate and allow them to adhere overnight.

- Treatment: Treat cells with a concentration range of this compound (e.g., 10 nM to 100 µM) or a vehicle control (DMSO) for a set period (e.g., 24 hours) [5].

- Media Sampling: Collect media from treated and control wells.

- Glucose Measurement: Use a commercial glucose assay kit (e.g., based on glucose oxidase or hexokinase methods) to measure the glucose concentration in the media samples according to the manufacturer's instructions.

- Calculation: Calculate glucose uptake as the difference between the initial glucose concentration in the media and the concentration after the treatment period. Normalize the results to the cell number or total protein content in each well.

Real-Time Glucose Uptake Measurement with Biosensor

This method provides a direct, real-time measurement of intracellular glucose levels [5].

- Principle: Use of a FRET-based glucose biosensor (FLII12Pglu-700uδ6) expressed in live cells.

- Materials:

- Biosensor: FLII12Pglu-700uδ6 plasmid.

- Equipment: Live-cell fluorescence imaging system capable of detecting FRET.

- Procedure:

- Transfection: Transfect cells with the FLII12Pglu-700uδ6 biosensor plasmid.

- Treatment & Imaging: Treat cells with this compound and then add a high-glucose solution (e.g., 25 mM) to the media while simultaneously monitoring the FRET signal in real-time [5].

- Analysis: A decrease in the FRET signal corresponds to an influx of glucose. This compound treatment will blunt this signal change, indicating inhibition of glucose uptake.

Cell Viability and Proliferation Assay (MTS)

This method is widely used to assess the anti-proliferative effects of this compound [3].

- Principle: Metabolically active cells convert MTS tetrazolium compound into a colored formazan product.

- Materials: CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) kit [3].

- Procedure:

- Cell Seeding: Seed cells (e.g., 5,000 cells/well for HCT116, DLD1 lines) in a 96-well plate [3].

- Treatment: After 24 hours, treat cells with a range of this compound concentrations.

- Incubation: Incubate for a desired period (e.g., 24-72 hours).

- MTS Addition: Add MTS reagent directly to the wells and incubate for 1-4 hours at 37°C.

- Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Viability is expressed as a percentage relative to the DMSO-treated control group [3].

Signaling Pathways and Mechanisms of Action

This compound primarily exerts its anti-tumor effects by inhibiting glucose transport, but it also influences broader signaling networks. The following diagram illustrates the key mechanistic pathways.

Diagram 1: this compound induces cancer cell death through multiple pathways, including metabolic disruption and enhanced sensitivity to targeted therapies.

Key Application Notes for Researchers

- Proper Controls: Always include a vehicle control (e.g., DMSO at the same concentration used for this compound solubilization) in every experiment. A positive control, such as a known glycolysis inhibitor, is also recommended.

- Dosing Considerations: this compound is highly potent. In vitro efficacy is often observed in the nanomolar range (e.g., 25-100 nM) [5] [1] [4]. For in vivo studies, oral doses of 1.5 to 4.5 mg/kg/day have been effective in mouse xenograft models, though higher doses (4.5 mg/kg) may show toxicity [1] [2].

- Combination Therapy: this compound shows synergistic effects when combined with other agents. It enhances apoptosis when used with bitter taste receptor (T2R) agonists in HNSCC and sensitizes lung cancer cells to EGFR tyrosine kinase inhibitors like Osimertinib [5] [6].

- Formulation for In Vivo Use: For oral administration in animal studies, this compound can be suspended in a solution of 0.5% hydroxypropyl methyl cellulose (HPMC) and 0.1% Tween 80 [2]. A novel microcrystalline formulation for direct intratumoral injection has also been developed to achieve sustained, localized drug release with reduced systemic side effects [7].

References

- 1. This compound | GLUT1 Inhibitor [medchemexpress.com]

- 2. This compound | GLUT1 inhibitor | inhibit glycolytic | antitumor [targetmol.com]

- 3. GLUT1 inhibition by this compound induces metabolic changes and ... [pmc.ncbi.nlm.nih.gov]

- 4. Ovarian Cancer Relies on Glucose Transporter 1 to Fuel ... [mdpi.com]

- 5. GLUT1 inhibitor this compound induces apoptosis and enhances ... [nature.com]

- 6. GLUT1 sensitizes tumor cells to EGFR-TKIs by binding with ... [biosignaling.biomedcentral.com]

- 7. A Novel Microcrystalline this compound Formulation Achieves ... [pmc.ncbi.nlm.nih.gov]

BAY-876 Effective Concentrations in Cancer Cell Studies

| Cancer Type | Cell Line(s) Used | Effective Concentration (In Vitro) | Key Experimental Findings | Citation |

|---|---|---|---|---|

| Colorectal Cancer | HCT116, DLD1, COLO205, LoVo | Not explicitly stated (Proliferation assay) | Inhibited cell proliferation; induced metabolic changes, increased ROS and apoptosis. | [1] |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | SCC47, others | 10 nM - 100 µM (Glucose uptake assay) | Inhibited glucose uptake and cell viability; induced apoptosis; enhanced effects with T2R agonists. | [2] |

| Breast Cancer | MDA-MB-231, 4T1 | 10 nM (Glycolysis Stress Test) | Potently inhibited glycolysis; combination with mitochondrial agents caused metabolic crisis. | [3] |

| Non-Small Cell Lung Cancer (NSCLC) | H1975 | 10 µM (Combination with Osimertinib) | Sensitized tumor cells to the EGFR TKI Osimertinib in vitro. | [4] |

| Hepatocellular Carcinoma (HCC) | MHCC97-H, HepG2 | 10 µM (Proliferation/MTT assay) | Inhibited glucose uptake and cell proliferation; suppressed EMT-related factors. | [5] [6] |

Detailed Experimental Protocols

Here are detailed methodologies for key experiments using BAY-876, as described in the literature.

Cell Viability and Proliferation Assay (MTT)

This protocol is used to assess the anti-proliferative effects of this compound, as performed in hepatocellular carcinoma studies [5] [6].

- Cell Seeding: Seed HCC cell lines (e.g., MHCC97-H or HepG2) into 96-well plates at a density of 2,000 cells per well in complete culture medium.

- Compound Treatment: The following day, treat the cells with a concentration gradient of this compound (e.g., ranging from nanomolar to micromolar levels). Include a negative control group treated with the vehicle (e.g., DMSO).

- Incubation and MTT Application: Culture the cells for the desired duration (e.g., 24-72 hours). Then, add 50 µL of MTT solution (5 mg/mL in serum-free medium) to each well and incubate for 5 hours at 37°C.

- Solubilization and Measurement: Carefully discard the medium and add 200 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formed formazan crystals. Shake the plate gently.

- Data Analysis: Transfer 150 µL of the solution to a new 96-well plate. Measure the absorbance at a wavelength of 490 nm using a microplate reader. Cell viability is calculated relative to the vehicle control.

Glycolysis Stress Test (Seahorse XF Analyzer)

This assay directly measures the effect of this compound on glycolytic function, as used in breast cancer research [3].

- Cell Preparation: Seed appropriate breast cancer cells (e.g., MDA-MB-231 or 4T1) in a dedicated XF96 cell culture microplate at a density of 20,000-40,000 cells per well. Culture them overnight.

- Treatment and Media Exchange: Treat cells with this compound (e.g., 10 nM) or vehicle for a specified period. Before the assay, replace the growth medium with XF assay medium (supplemented with 2 mM L-glutamine, 1 mM pyruvate, and 10 mM glucose). Incuate for 1 hour in a non-CO₂ incubator.

- Assay Run: Load the compound ports of the XF assay cartridge as follows:

- Port A: 10 mM Glucose

- Port B: 1-2 µM Oligomycin

- Port C: 50 mM 2-Deoxy-D-glucose (2-DG)

- Run the standard Glycolysis Stress Test program on the Seahorse XFe96 Analyzer. This measures the Extracellular Acidification Rate (ECAR), a key indicator of glycolysis.

- Data Analysis: Key parameters to calculate include Glycolysis (the rate after glucose injection), Glycolytic Capacity (the rate after oligomycin injection), and Glycolytic Reserve.

Glucose Uptake Measurement

This protocol measures the direct inhibition of glucose transport by this compound, as performed in HNSCC studies [2].

Method 1: Media Glucose Depletion

- Seed HNSCC cells (e.g., SCC47) and allow them to adhere.

- Treat with this compound across a concentration range (e.g., 10 nM to 100 µM).

- After 24 hours, collect the cell culture media.

- Use a glucose assay kit to measure the concentration of glucose remaining in the media. A greater reduction in glucose consumption in treated groups indicates effective GLUT1 inhibition.

Method 2: Real-time Live-Cell Imaging with a Biosensor

- Seed cells expressing a FRET-based glucose biosensor (e.g., FLII¹²Pglu-700µδ6).

- Treat the cells with this compound.

- Using a live-cell imaging system, add a high concentration of glucose (e.g., 25 mM) to the media and monitor the FRET signal in real-time.

- A slower rate of signal change in this compound-treated cells indicates a direct block of glucose uptake.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects primarily by directly and competitively inhibiting the Glucose Transporter 1 (GLUT1). This inhibition starves cancer cells of glucose, a crucial fuel for the heightened glycolysis (the Warburg effect) that many tumors depend on [7] [8]. The resulting energy crisis leads to reduced proliferation and can activate apoptosis (programmed cell death) through mechanisms involving increased reactive oxygen species (ROS) [1].

Furthermore, GLUT1 has non-canonical roles in tumor progression. Recent studies indicate it can physically interact with other proteins to drive oncogenic signaling. For example, in lung cancer, GLUT1 binds to phosphorylated EGFR (p-EGFR), which stabilizes and regulates its downstream signaling pathways. In this context, this compound not only blocks glucose entry but also disrupts this GLUT1-EGFR axis, thereby sensitizing cancer cells to EGFR-targeted therapies like Osimertinib [4].

The following diagram illustrates the core mechanisms by which this compound kills cancer cells and its potential for combination therapies.

Research Applications and Notes

- Combination Therapy is Key: this compound shows enhanced efficacy when combined with other agents, such as EGFR tyrosine kinase inhibitors in lung cancer [4], mitochondrial-targeting drugs in breast cancer [3], and bitter taste receptor agonists in HNSCC [2].

- Formulation Challenges: this compound is water-insoluble, which poses a challenge for systemic delivery. Researchers are developing novel formulations, such as microcrystalline suspensions for direct intra-tumoral injection, to achieve sustained localized drug release [5] [6].

- Concentration Guidance: For initial in vitro experiments, a good starting point is a concentration range of 1-100 nM for single-agent efficacy, while low micromolar (µM) concentrations may be required for combination studies or in specific cell lines. Always conduct a dose-response curve to determine the optimal concentration for your specific model.

References

- 1. GLUT1 inhibition by this compound induces metabolic changes ... [pubmed.ncbi.nlm.nih.gov]

- 2. GLUT1 inhibitor this compound induces apoptosis and enhances ... [nature.com]

- 3. Exploring the impact of mitochondrial-targeting anthelmintic ... [bmccancer.biomedcentral.com]

- 4. GLUT1 sensitizes tumor cells to EGFR-TKIs by binding with ... [biosignaling.biomedcentral.com]

- 5. A Novel Microcrystalline this compound Formulation Achieves ... [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Microcrystalline this compound Formulation Achieves ... [frontiersin.org]

- 7. GLUT1 as a Potential Therapeutic Target in Glioblastoma [mdpi.com]

- 8. Targeting Glucose Transporter 1 (GLUT1) in Cancer [dovepress.com]

BAY-876 cell culture stock solution preparation

BAY-876 Stock Solution Preparation

The following table summarizes the standard methods for preparing this compound stock solutions as provided by chemical suppliers. Handling should be done with care, using appropriate personal protective equipment.

| Parameter | Specification | Notes |

|---|---|---|

| Molecular Weight | 496.42 g/mol | [1] [2] [3] |

| Recommended Solvent | DMSO | The compound has poor water solubility [2] [3]. |

| Stock Concentration | 10 mM (common), or 99 mg/mL (199.42 mM) | A 10 mM stock is made by dissolving 4.96 mg of this compound in 1 mL of DMSO [1] [3]. |

| Storage | -80°C in aliquots | Storing in aliquots prevents freeze-thaw cycles and protects from moisture, which can reduce solubility in DMSO [2] [3]. |

Experimental Data and Working Concentrations

This compound is a potent and highly selective GLUT1 inhibitor. The table below outlines its reported activity and effective concentrations in various cell-based assays.

| Aspect | Details | References |

|---|---|---|

| Potency & Selectivity | IC₅₀ = 2 nM for GLUT1; >130-fold selective over GLUT2, GLUT3, GLUT4 [1] [2] [3]. | [1] [2] [3] |

| Common In Vitro Working Concentrations | Proliferation/Viability Assays: 25 nM - 100 µM (dose-dependent effects observed) [1] [4] [5]. Glucose Uptake Inhibition: As low as 10 nM [5]. | [1] [4] [5] | | Reported IC₅₀ Values in Cell Lines | Varies by cell type and assay. Examples include 50 nM in DLD-1 cells and 24.31 µM in T24 cells [1] [2]. | [1] [2] |

Detailed Cell Culture Application Protocols

Here are detailed methodologies for key experiments cited in recent literature, which you can adapt for your research.

Protocol 1: Cell Proliferation and Viability Assay (MTS)

This protocol is adapted from a 2025 study on colorectal cancer (CRC) cell lines [4].

- 1. Cell Seeding: Seed HCT116, DLD1, or other relevant cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow cell attachment [4].

- 2. Drug Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock solution. Treat cells with various concentrations of this compound, using DMSO as a vehicle control. Ensure the final concentration of DMSO is equal in all wells (typically ≤0.1%) [4].

- 3. Incubation: Incubate the treated cells for a desired period (e.g., 24 hours) [4].

- 4. Viability Measurement: Add 20 µL of MTS reagent directly to each well. Incubate the plate at 37°C for 2 hours. Measure the absorbance at 490 nm using a microplate spectrophotometer [4].

- 5. Data Analysis: Normalize absorbance values to the vehicle control (DMSO) to express results as a relative percentage of cell viability [4].

Protocol 2: Glucose Uptake Measurement (Biosensor)

This protocol, using a FRET-based glucose biosensor, is adapted from a 2024 study on head and neck squamous cell carcinoma (HNSCC) [5].

- 1. Biosensor Introduction: Transduce HNSCC cells (e.g., SCC47) with a genetically encoded glucose biosensor (FLII12Pglu-700uδ6) [5].

- 2. Cell Plating: Plate the transduced cells in a suitable imaging dish and culture until they reach 60-80% confluency [5].

- 3. Inhibitor Pre-treatment: Treat cells with your desired concentration of this compound (e.g., 10 nM to 100 µM) for a specified period [5].

- 4. Real-Time Measurement: Using live-cell imaging, initiate the measurement and then add a bolus of glucose (e.g., 25 mM final concentration) to the media. Monitor the FRET signal in real-time to track the rate of glucose influx into the cells [5].

- 5. Data Analysis: Quantify the change in FRET signal over time. A slower rate of change in this compound treated cells indicates inhibition of glucose uptake [5].

Workflow for this compound Cell Culture Experiments

The diagram below illustrates the general workflow for planning and conducting cell culture experiments with this compound.

Critical Notes for Researchers

- Solubility and Stability: this compound has limited solubility in aqueous solutions. Always prepare a fresh stock solution in DMSO and dilute it into the culture medium immediately before use. Vigorous vortexing or brief sonication may be required to fully dissolve the compound in DMSO [2] [3].

- Vehicle Control: It is crucial to include a vehicle control (DMSO at the same final concentration as in your treated samples) in every experiment to rule out solvent toxicity effects.

- Dose-Response Determination: Due to varying sensitivity across different cell lines, it is highly recommended to perform an initial dose-response curve to determine the optimal working concentration for your specific experimental model [4] [6].

References

- 1. This compound | GLUT1 Inhibitor [medchemexpress.com]

- 2. This compound | GLUT1 inhibitor | inhibit glycolytic | antitumor [targetmol.com]

- 3. This compound | GLUT inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. GLUT1 inhibition by this compound induces metabolic changes and ... [pmc.ncbi.nlm.nih.gov]

- 5. GLUT1 inhibitor this compound induces apoptosis and enhances ... [nature.com]

- 6. GLUT1 inhibition blocks growth of RB1-positive triple ... [nature.com]

Introduction to BAY-876 and Apoptosis Induction

BAY-876 is a potent, selective, and orally active inhibitor of glucose transporter 1 (GLUT1) with an IC₅₀ of 2 nM. It demonstrates significant selectivity, being over 130-fold more selective for GLUT1 than for GLUT2, GLUT3, and GLUT4 [1] [2].

Cancer cells often overexpress GLUT1 to fuel their high glycolytic metabolism (the Warburg effect). By inhibiting glucose uptake, this compound disrupts this crucial energy supply, leading to metabolic stress and the induction of apoptosis [3] [4]. The transition from initial glucose inhibition to apoptosis involves several key steps, as illustrated below.

Key Experimental Findings on this compound-Induced Apoptosis

The table below summarizes quantitative data on this compound-induced apoptosis and related effects from recent studies.

| Cancer Type | Cell Lines Used | Key Apoptosis/MOA Findings | Effective Concentrations (In Vitro) | Combination Therapy Findings |

|---|---|---|---|---|

| Head and Neck Squamous Cell Carcinoma (HNSCC) [3] | SCC47, FaDu, RPMI2650, SCC90 | Induced apoptosis; decreased glucose uptake and metabolism; reduced TNFα-induced IL-8 production. | 10 nM - 100 µM (for glucose uptake) | Enhanced apoptosis when combined with low concentrations of T2R bitter taste receptor agonists. |

| Colorectal Cancer (CRC) [4] [5] | HCT116, DLD1, COLO205, LoVo | Induced metabolic changes, enhanced mitochondrial respiration, increased ROS, and led to apoptosis. | Information missing | Anti-tumor effects confirmed in a HCT116 xenograft mouse model. |

| Lung Adenocarcinoma [6] | H1975 | Sensitized tumor cells to EGFR TKI Osimertinib. | Information missing | Combination with Osimertinib showed enhanced tumor growth inhibition in a xenograft model. |

Detailed Apoptosis Assay Protocol

This protocol synthesizes methods from the identified studies for assessing this compound-induced apoptosis in vitro, using HNSCC and CRC cell models as references.

Cell Culture and Treatment

- Cell Lines: Use relevant cancer cell lines (e.g., HCT116 for CRC, SCC47 for HNSCC). Maintain cells in recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere [4] [6].

- This compound Preparation: